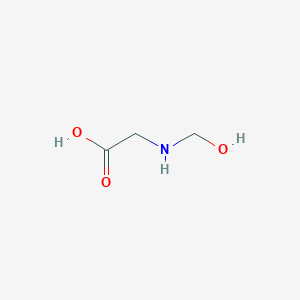
n-(Hydroxymethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)glycine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Applications
1.1 Stabilization of Peptide Structures
Research has shown that n-(Hydroxymethyl)glycine can stabilize peptide structures, particularly in the formation of β-sheet configurations. By incorporating this compound residues into peptide backbones, researchers have observed enhanced stability due to strong interstrand hydrogen bonds. These findings suggest potential applications in designing biomimetic foldamers, which can mimic native protein structures more effectively .
1.2 Role in Metabolomics
N-Acyl glycines, including derivatives of this compound, are critical metabolites involved in detoxification processes within the human body. They have been utilized in targeted metabolomics analysis to monitor metabolic diseases. A novel method involving liquid chromatography-mass spectrometry (LC-MS) has been developed for the detection of these metabolites, facilitating their application in clinical diagnostics .
Pharmaceutical Applications
2.1 Anticancer Research
Recent studies have highlighted the anticancer properties of this compound. In experimental models of breast cancer, this compound demonstrated significant induction of apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores its potential as a therapeutic agent in cancer treatment.
2.2 Antimicrobial Efficacy
The compound has also been evaluated for its antimicrobial properties against resistant bacterial strains. Studies indicate that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial therapies .
Environmental Applications
3.1 Herbicide Development
This compound has been explored as a precursor in the synthesis of glyphosate herbicides. This application highlights its utility in agricultural chemistry and pest management strategies .
Case Studies
Chemical Reactions Analysis
Chemical Reactions of N-(Hydroxymethyl)glycine
The chemical reactivity of this compound can be analyzed through several key reactions, including its interactions with electrophiles, condensation reactions, and transformations under various conditions.
Reaction with Formaldehyde
One significant reaction involves the interaction between this compound and formaldehyde (HCHO). Under basic conditions, this compound can undergo a condensation reaction with formaldehyde to form various hydroxymethylated derivatives. The general reaction can be represented as follows:
N Hydroxymethyl glycine+Formaldehyde→Hydroxymethylated product
This reaction is crucial in understanding how this compound can participate in biochemical modifications of proteins and peptides. Studies have shown that such reactions can lead to the formation of stable adducts, which may influence protein function and stability .
Formation of Peptides
This compound can also participate in peptide bond formation. When reacted with another amino acid or itself, it can lead to the formation of dipeptides or longer peptide chains. The reaction can be represented as:
N Hydroxymethyl glycine+Amino Acid→Dipeptide+H2O
This property is significant for synthetic applications in peptide chemistry, where this compound serves as a building block for more complex structures.
Esterification Reactions
Esterification is another notable reaction involving this compound. When treated with alcohols under acidic conditions, it can form esters:
N Hydroxymethyl glycine+Alcohol→Ester+H2O
This reaction is relevant for the synthesis of various ester derivatives that may have different solubility and biological activity profiles.
Thermal Decomposition
Thermal decomposition studies reveal that this compound can decompose upon heating to yield various products, including diketopiperazines. The decomposition pathway typically involves cyclization and loss of water:
2⋅N Hydroxymethyl glycine→Diketopiperazine+2⋅H2O
This transformation is important for understanding the stability and potential applications of this compound in high-temperature processes.
Key Findings from Research Studies
-
Hydroxymethylation reactions are faster under basic conditions and yield stable products.
-
Peptide synthesis involving this compound shows potential for creating novel biomolecules.
-
Thermal stability varies significantly based on the presence of substituents on the amino acid backbone.
Properties
CAS No. |
15874-34-7 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
2-(hydroxymethylamino)acetic acid |
InChI |
InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |
InChI Key |
WBTIFBJEYFLFFW-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCO |
Canonical SMILES |
C(C(=O)O)NCO |
Key on ui other cas no. |
15874-34-7 |
Synonyms |
monomethylolglycine sodium hydroxymethylglycinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















